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Amaranth (free acid) - 642-59-1

Amaranth (free acid)

Catalog Number: EVT-1542724
CAS Number: 642-59-1
Molecular Formula: C20H14N2O10S3
Molecular Weight: 538.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A sulfonic acid-based naphthylazo dye used as a coloring agent for foodstuffs and medicines and as a dye and chemical indicator. It was banned by the FDA in 1976 for use in foods, drugs, and cosmetics. (From Merck Index, 11th ed)
Source

Amaranth is obtained from the seeds of the Amaranthus species, which are cultivated in various parts of the world. The free acid form of amaranth dye is produced through chemical synthesis processes that convert the natural pigments found in the plant into a stable dye suitable for commercial use. This compound has been utilized in various industries, including food, textiles, and cosmetics, due to its strong coloring properties and stability under different conditions.

Classification

Amaranth (free acid) is classified as an azo dye, which is characterized by the presence of one or more azo groups (-N=N-) in its molecular structure. Azo dyes are known for their bright colors and are widely used in various applications due to their effectiveness and versatility.

Synthesis Analysis

Methods

The synthesis of amaranth (free acid) typically involves several key steps:

  1. Nitration: The precursor compounds undergo nitration to introduce nitro groups.
  2. Reduction: The nitro groups are then reduced to amino groups.
  3. Coupling: The resultant amines are coupled with diazonium salts to form the azo structure characteristic of amaranth dye.

Technical Details

The synthesis process requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and assess product quality.

Molecular Structure Analysis

Structure

The molecular structure of amaranth (free acid) can be represented as follows:

  • Chemical formula: C18H14N2Na2O8S2
  • Structural features include:
    • Azo group (-N=N-)
    • Sulfonic acid groups (-SO3H), which enhance solubility in water.

Data

The molecular weight of amaranth (free acid) is approximately 496.4 g/mol. Its solubility in water makes it suitable for use in aqueous formulations, which is essential for its application in food products.

Chemical Reactions Analysis

Reactions

Amaranth (free acid) can participate in various chemical reactions:

  1. Dyeing Reactions: It forms covalent bonds with protein fibers during textile dyeing processes, leading to strong coloration.
  2. Complexation: The sulfonic acid groups can interact with metal ions, affecting the stability and hue of the dye.

Technical Details

The stability of amaranth dye under different pH conditions is crucial for its application. It remains stable across a wide pH range, making it versatile for various formulations.

Mechanism of Action

Process

The mechanism by which amaranth (free acid) imparts color involves:

  1. Absorption of Light: The conjugated double bonds within the azo structure absorb specific wavelengths of light, leading to the perception of color.
  2. Interaction with Substrates: Upon application to substrates such as food or fabric, the dye interacts with functional groups on these surfaces, resulting in a permanent coloration effect.

Data

Studies have shown that the absorption peak for amaranth occurs around 520 nm, which corresponds to its red coloration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amaranth (free acid) appears as a dark red powder or crystalline solid.
  • Melting Point: Approximately 300 °C.
  • Solubility: Highly soluble in water; limited solubility in organic solvents.

Chemical Properties

  • Stability: Stable under acidic conditions; may degrade under extreme alkaline conditions.
  • Reactivity: Can undergo oxidation or reduction reactions depending on environmental conditions.

Relevant analyses indicate that amaranth maintains its structural integrity under typical storage conditions, making it suitable for long-term applications.

Applications

Amaranth (free acid) has several scientific uses:

  1. Food Industry: Used as a colorant in various food products due to its vibrant hue and safety profile.
  2. Cosmetic Industry: Incorporated into cosmetic formulations for coloring purposes.
  3. Research Applications: Utilized in biochemical studies as a tracer or marker due to its distinct color properties.
Introduction to Amaranthus spp. as a Source of Free Acids

Botanical Classification and Agronomic Significance of Amaranthus

Amaranthus, a genus within the Amaranthaceae family, comprises over 70 species of herbaceous plants exhibiting C₄ photosynthetic metabolism. This physiological adaptation enables efficient carbon fixation under high temperatures and water-limited conditions, conferring exceptional drought tolerance and rapid biomass accumulation [1] [5]. Taxonomically, the genus is divided into three subgenera (Acnida, Amaranthus, and Albersia), with three primary species cultivated for grain production: A. hypochondriacus (Mexico), A. cruentus (Central America), and A. caudatus (Andean region) [4] [7]. These species evolved from wild progenitors like A. hybridus and exhibit significant morphological diversity, including variations in seed color (cream to gold), inflorescence structure, and growth habit [5] [9].

Agronomically, amaranth is characterized by:

  • Yield Efficiency: Produces 1,500–7,200 kg/ha of grain across diverse environments, outperforming conventional cereals in marginal soils and arid conditions [1] [4].
  • Low Input Requirements: Grows optimally at 18–35°C in sandy-loam soils (pH 5–8) without intensive fertilization, reducing cultivation energy by >40% compared to maize [2] [5].
  • Dual-Purpose Utility: Leaves serve as nutrient-dense vegetables, while seeds function as pseudocereals, enhancing food security in regions like India, Nepal, and East Africa [6] [7].

Table 1: Botanical and Agronomic Features of Major Grain Amaranth Species

SpeciesPrimary RegionSeed Diameter (mm)Chromosome Number (n)Yield Range (kg/ha)
A. hypochondriacusMexico1.0–1.2162,100–3,300
A. cruentusCentral America1.1–1.5161,200–6,700
A. caudatusAndean South America0.9–1.3161,300–4,490

Data compiled from [4] [5] [7]

Historical and Cultural Context of Amaranth Utilization

Archaeological evidence traces amaranth domestication to approximately 6700 BCE in Mesoamerica, where it constituted a staple food for Aztec, Maya, and Inca civilizations. The Aztecs designated it huauhtli, incorporating it into religious rituals and ceremonial foods like zoale (statuettes of deities molded from amaranth dough) [1] [6]. Post-Columbian suppression nearly eradicated its cultivation due to associations with indigenous spirituality, but traditional usage persisted regionally [5] [9].

Contemporary revitalization reflects:

  • Nutritional Rediscovery: Recognition as a "third millennium grain" by the U.S. National Academy of Sciences (1970s) for its balanced amino acid profile and drought resilience [4] [5].
  • Cultural Foods: Alegría (Mexican popped-amaranth confection), kiwicha (Andean fermented beverages), and laddoos (Indian protein-rich sweets) demonstrate enduring culinary significance [5] [7].
  • Global Expansion: Cultivation now spans >20 countries, including China (largest producer), Kenya, and Germany, driven by demand for gluten-free and nutrient-dense foods [4] [6].

Definition and Scope of "Free Acid" Bioactive Compounds in Amaranth

"Free acids" in amaranth refer to non-esterified, biologically active organic acids that exist in unbound states within seed and leaf tissues. These compounds exhibit enhanced bioavailability compared to conjugated forms, contributing significantly to amaranth’s functional properties [1] [2]. Key categories include:

  • Phenolic Acids: Free forms of betanic acid (a betalain) and ferulic acid dominate, providing antioxidant capacity via radical scavenging [1] [4].
  • Lipid-Derived Acids: Squalene (acyclic triterpene) and γ-linolenic acid occur in unesterified states in oil fractions, influencing cholesterol metabolism and membrane fluidity [2] [4].
  • Amino Acids: Free lysine (6.2% of total protein) and tryptophan enhance protein quality and serve as neurotransmitter precursors [3] [4].

Properties

CAS Number

642-59-1

Product Name

Amaranth (free acid)

IUPAC Name

3-hydroxy-4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid

Molecular Formula

C20H14N2O10S3

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C20H14N2O10S3/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32)

InChI Key

IRPXADUBAQAOKL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O

Synonyms

Acid Red 27
Amaranth Dye
AR27 Compound
Azorubin S
C.I. Acid Red 27
C.I. Food Red 9
Compound, AR27
FD and C Red No. 2
Red Dye No. 2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O

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